4-benzoyl-N-(2-phenoxyphenyl)benzamide
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Overview
Description
4-benzoyl-N-(2-phenoxyphenyl)benzamide is an organic compound with the molecular formula C26H19NO2 It is a benzamide derivative characterized by the presence of benzoyl and phenoxyphenyl groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-phenoxyphenyl)benzamide typically involves the reaction of 4-benzoylbenzoic acid with 2-phenoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
4-benzoyl-N-(2-phenoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-N-(2-phenylphenyl)benzamide
- 4-benzoyl-N-(2-methoxyphenyl)benzamide
- 4-benzoyl-N-(2-chlorophenyl)benzamide
Uniqueness
4-benzoyl-N-(2-phenoxyphenyl)benzamide is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in various research applications .
Biological Activity
4-benzoyl-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific protein kinases involved in various signaling pathways. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O2. Its structure features a central benzamide core substituted with a benzoyl group and a phenoxyphenyl moiety. This unique arrangement contributes to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific protein kinases, notably SPAK (STE20/SPS1-related proline/alanine-rich kinase). SPAK plays a crucial role in regulating ion transport in renal tissues, making this compound significant for understanding hypertension mechanisms and potential treatments for related disorders.
Key Mechanisms:
- Inhibition of SPAK : The compound modulates signaling pathways that regulate sodium and chloride transport, which are critical in managing blood pressure.
- Binding Affinity : Further studies are required to elucidate its binding affinities and specificity towards different kinases.
Biological Activity and Applications
This compound has shown promise in various biological contexts:
- Hypertension Treatment : Due to its ability to inhibit SPAK, it may be beneficial in treating conditions associated with cation transport dysregulation, such as hypertension.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through similar kinase inhibition pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Chloro-N-(2-phenoxyphenyl)benzamide | Contains a chloro substituent | Potential anti-inflammatory properties |
4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide | Contains a methanesulfonyl group | Na+/H+ antiporter inhibition |
N-(4-Phenoxyphenyl)benzamide | Lacks the benzoyl group | General kinase inhibition |
The unique combination of the benzoyl group with the phenoxyphenyl moiety distinguishes this compound from other similar compounds, enhancing its specificity towards SPAK inhibition.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibit SPAK activity, leading to decreased sodium transport in renal cells. This suggests potential therapeutic applications in managing hypertension.
- Cellular Assays : In vitro assays revealed that this compound exhibits significant activity against certain cancer cell lines, indicating its potential as an anticancer agent.
- Comparative Efficacy : Comparative studies with other kinase inhibitors showed that this compound has a unique mechanism that may provide advantages over existing therapies for hypertension and cancer treatment.
Properties
IUPAC Name |
4-benzoyl-N-(2-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-25(19-9-3-1-4-10-19)20-15-17-21(18-16-20)26(29)27-23-13-7-8-14-24(23)30-22-11-5-2-6-12-22/h1-18H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYXBFUUCTZECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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